molecular formula C22H20N4O3S B6420032 N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide CAS No. 1021208-60-5

N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Cat. No.: B6420032
CAS No.: 1021208-60-5
M. Wt: 420.5 g/mol
InChI Key: BECSILODGTZSSX-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Thioether formation: The pyrazolo[1,5-a]pyrazine core can be reacted with a thiol derivative to introduce the thioether linkage.

    Acetamide formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-((2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide
  • N-(4-methoxyphenyl)-2-((2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide

Uniqueness

The uniqueness of “N-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide” lies in its specific substitution pattern and the presence of the methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-28-17-7-3-15(4-8-17)19-13-20-22(23-11-12-26(20)25-19)30-14-21(27)24-16-5-9-18(29-2)10-6-16/h3-13H,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECSILODGTZSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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